2-Furanol

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1-3,5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGWWCLWBPLPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176648 | |

| Record name | 2-Furanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22125-63-9, 28755-65-9 | |

| Record name | 2-Furanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022125639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028755659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Furanol: Chemical Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furanol, a heterocyclic organic compound, and its tautomeric forms are of significant interest due to their presence in natural products and their potential as versatile synthons in organic chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. It further delves into its spectroscopic characteristics, tautomeric equilibrium, and the biological activities associated with the broader furanone class, with a focus on their role as signaling pathway modulators. Detailed experimental protocols and visual diagrams of key concepts are provided to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Tautomerism

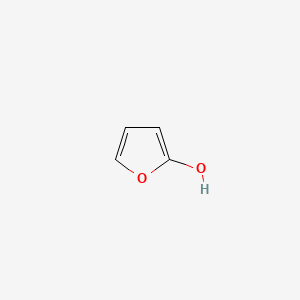

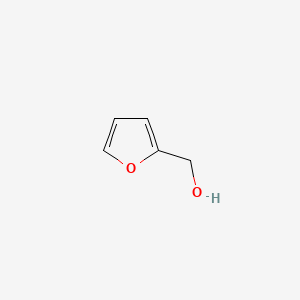

This compound (also known as furan-2-ol or 2-hydroxyfuran) is a five-membered aromatic heterocycle with the molecular formula C₄H₄O₂ and a molecular weight of 84.07 g/mol .[1][2] The structure consists of a furan (B31954) ring substituted with a hydroxyl group at the C2 position.

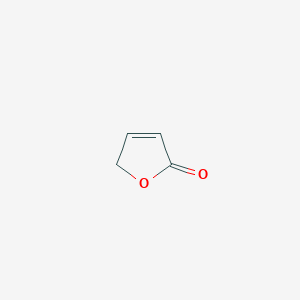

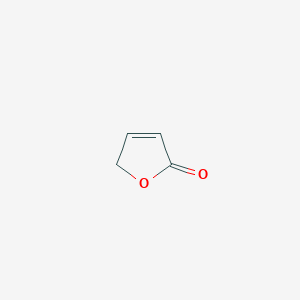

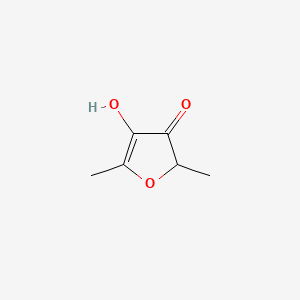

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with 2(5H)-furanone and 2(3H)-furanone (also known as γ-crotonolactone).[3] The keto forms are generally more stable, with the equilibrium position being influenced by factors such as solvent polarity and pH.[4] The enol form, 2-hydroxyfuran, is highly reactive and serves as a key intermediate.[3]

Physicochemical and Spectroscopic Properties

The properties of this compound are often reported in computational databases due to the reactive nature of the enol form. The following tables summarize key physicochemical and predicted spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₂ | [1][2] |

| Molecular Weight | 84.07 g/mol | [1][2] |

| IUPAC Name | furan-2-ol | [1] |

| CAS Number | 22125-63-9 | [1][2] |

| XLogP3 | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 84.021129 g/mol | [1] |

| Topological Polar Surface Area | 33.4 Ų | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | Due to the tautomeric equilibrium, the ¹H NMR spectrum is complex. For the enol form, signals for the vinyl protons would be expected in the aromatic region, and a broad signal for the hydroxyl proton. |

| ¹³C NMR | For unsubstituted furan, α-carbons (C2, C5) appear around 142.8 ppm and β-carbons (C3, C4) around 109.8 ppm in CDCl₃. The hydroxyl-substituted C2 of this compound would be shifted significantly downfield.[5] |

| Infrared (IR) | Expected characteristic absorption bands include a broad O-H stretch (around 3600-3200 cm⁻¹), C=C stretching in the aromatic region (around 1600-1450 cm⁻¹), and C-O stretching (around 1300-1000 cm⁻¹).[6][7] |

| Mass Spectrometry (MS) | The molecular ion peak (M•+) is expected at m/z 84. Common fragmentation patterns for furanones involve the loss of small neutral molecules like CO (m/z 56) and CHO (m/z 55).[8] |

Synthesis of this compound

A general method for the synthesis of this compound involves the ipso-hydroxylation of a corresponding boronic acid.

Experimental Protocol: Synthesis via Ipso-hydroxylation[2]

Materials:

-

Arylboronic acid (1 mmol)

-

30% Hydrogen peroxide (H₂O₂) (0.2 mL)

-

ZnO nanocatalyst (5 mol%)

-

Water (2 mL)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel (100-200 mesh)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a 50 mL round-bottomed flask, a mixture of the arylboronic acid (1 mmol), 30% H₂O₂ (0.2 mL), ZnO nanocatalyst (5 mol%), and water (2 mL) is stirred at room temperature under aerobic conditions.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with 20 mL of water and extracted three times with 20 mL of diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.

-

The solvent is removed using a rotary evaporator under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to yield the desired this compound.

-

The final product is characterized by ¹H NMR and ¹³C NMR spectroscopy.

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the furanone scaffold is present in numerous biologically active natural products. Furanones are particularly known for their ability to interfere with bacterial communication, a process known as quorum sensing (QS).

Quorum Sensing Inhibition by Furanones

In many pathogenic bacteria, QS regulates the expression of virulence factors and biofilm formation.[9] This cell-to-cell communication is mediated by signaling molecules, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria. Furanones, being structural analogs of AHLs, can act as competitive inhibitors of the AHL receptors (e.g., LuxR-type proteins).[10] By binding to these receptors, furanones can prevent the activation of transcription of virulence genes, thereby attenuating the pathogenicity of the bacteria without exerting bactericidal effects, which may reduce the likelihood of developing resistance.[10]

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry dominated by its tautomeric equilibrium. While detailed experimental data for the unstable enol form can be challenging to obtain, its significance as a synthetic intermediate is clear. The furanone core, of which this compound is a parent structure, demonstrates significant biological activity, particularly in the modulation of bacterial quorum sensing. This makes the furanone scaffold a promising target for the development of novel anti-infective agents that operate through an anti-virulence mechanism. Further research into the specific properties and biological activities of this compound and its simple derivatives is warranted to fully exploit their potential in medicinal chemistry and drug development.

References

- 1. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. benchchem.com [benchchem.com]

- 8. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxyfuran and its Tautomer 2(5H)-Furanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyfuran is a heterocyclic organic compound that exists in a tautomeric equilibrium with its more stable isomer, 2(5H)-furanone. This dynamic relationship is crucial to understanding its reactivity and biological activity. While 2-hydroxyfuran itself is often a transient species, the 2(5H)-furanone scaffold is a key structural motif in a variety of natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this tautomeric pair, with a focus on the well-characterized 2(5H)-furanone. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the study and application of these compounds.

Physical and Chemical Properties

The physical and chemical properties of 2-hydroxyfuran and its tautomer 2(5H)-furanone are summarized in the tables below. It is important to note that due to the instability of 2-hydroxyfuran, some of its properties are calculated or estimated, while the data for 2(5H)-furanone are largely based on experimental measurements.

Table 1: General Properties

| Property | 2-Hydroxyfuran | 2(5H)-Furanone | Source |

| IUPAC Name | Furan-2-ol | Furan-2(5H)-one | [1][2] |

| Synonyms | 2-Furanol | γ-Crotonolactone, Butenolide | [1][2] |

| CAS Number | 22125-63-9 | 497-23-4 | [1][2] |

| Molecular Formula | C₄H₄O₂ | C₄H₄O₂ | [2][3] |

| Molecular Weight | 84.07 g/mol | 84.07 g/mol | [2][3] |

Table 2: Physical Properties

| Property | 2-Hydroxyfuran | 2(5H)-Furanone | Source |

| Appearance | Not isolated (transient) | Colorless liquid | [4] |

| Melting Point | Not available | 4-5 °C | [4] |

| Boiling Point | Not available | 86-87 °C @ 12 mmHg | [4] |

| Density | Not available | 1.185 g/cm³ | [4] |

| Solubility | Not available | Soluble in water | [2] |

Tautomerism of 2-Hydroxyfuran and 2(5H)-Furanone

2-Hydroxyfuran and 2(5H)-furanone are tautomers, meaning they readily interconvert through a chemical equilibrium. The furanone form is generally more stable.[4] This tautomerization is a type of keto-enol tautomerism and can be catalyzed by acid or base.

Chemical Reactivity

The reactivity of this system is largely dictated by the furanone structure. The double bond in the lactone ring makes it susceptible to various addition reactions. Furthermore, the ester linkage can undergo hydrolysis under acidic or basic conditions.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the more stable tautomer, 2(5H)-furanone.

Table 3: 1H NMR Spectral Data of 2(5H)-Furanone

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.4 - 7.6 | Doublet | H-4 |

| 6.1 - 6.3 | Doublet | H-3 |

| 4.8 - 5.0 | Triplet | H-5 |

Table 4: 13C NMR Spectral Data of 2(5H)-Furanone

| Chemical Shift (ppm) | Assignment |

| 172 - 176 | C-2 (C=O) |

| 155 - 158 | C-4 |

| 121 - 124 | C-3 |

| 70 - 73 | C-5 |

Table 5: Infrared (IR) Spectral Data of 2(5H)-Furanone

| Wavenumber (cm-1) | Assignment |

| ~1740 - 1780 | C=O stretch (lactone) |

| ~1640 - 1690 | C=C stretch |

| ~1000 - 1300 | C-O stretch |

Mass Spectrometry of 2(5H)-Furanone: The mass spectrum of 2(5H)-furanone typically shows a molecular ion peak (M+) at m/z 84.

Experimental Protocols

Synthesis of 2(5H)-Furanone from Furfural (B47365)

A common method for the synthesis of 2(5H)-furanone is the oxidation of furfural.

Materials:

-

Furfural

-

30% Hydrogen peroxide (H₂O₂)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for chromatography

Procedure:

-

In a round-bottom flask, dissolve furfural in trifluoroacetic acid.

-

Slowly add 30% hydrogen peroxide to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture for 1 hour at room temperature.

-

Quench the reaction by the careful addition of a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 2(5H)-furanone.

Analytical Methods for Furan (B31954) Derivatives

The analysis of furan and its derivatives is typically performed using gas chromatography-mass spectrometry (GC-MS) due to their volatility.[5] For less volatile derivatives, high-performance liquid chromatography (HPLC) can be employed.[6]

General GC-MS Protocol:

-

Sample Preparation: For solid samples, a headspace solid-phase microextraction (HS-SPME) technique is often used for extraction. Liquid samples may be directly injected or extracted with a suitable solvent.

-

Gas Chromatography: A capillary column, such as a DB-5 or equivalent, is commonly used for separation. The oven temperature program is optimized to achieve good resolution of the analytes.

-

Mass Spectrometry: Detection is performed using a mass spectrometer, typically in electron ionization (EI) mode. Identification is based on the retention time and the mass spectrum of the compound compared to a reference standard.

Biological Activity: Quorum Sensing Inhibition

2(5H)-furanone derivatives have garnered significant attention for their ability to inhibit quorum sensing (QS) in bacteria.[7] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. By interfering with QS, these compounds can disrupt virulence factor production and biofilm formation, offering a promising alternative to traditional antibiotics.

The mechanism of QS inhibition by furanones often involves competition with the native signaling molecules, N-acyl-homoserine lactones (AHLs), for binding to their cognate receptor proteins (e.g., LuxR-type proteins).[8] This binding prevents the activation of transcription of target virulence genes.

Conclusion

2-Hydroxyfuran and its tautomer 2(5H)-furanone are compounds of significant chemical and biological interest. While the hydroxyfuran form is typically a transient species, the more stable furanone is a versatile building block in organic synthesis and a potent modulator of bacterial quorum sensing. This guide has provided a detailed overview of their physical and chemical properties, synthetic and analytical methodologies, and a key biological signaling pathway. The information compiled here serves as a foundational resource for scientists and researchers working with these important heterocyclic compounds.

References

- 1. This compound | C4H4O2 | CID 179383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-hydroxyfuran [webbook.nist.gov]

- 4. 2-Furanone [chemeurope.com]

- 5. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tautomerism and Stability of 2-Furanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric equilibria of 2-furanol, a fundamental heterocyclic scaffold. The stability of its various forms is critical in understanding its reactivity, biological activity, and potential applications in medicinal chemistry and drug development. This document synthesizes available experimental and computational data, outlines key analytical methodologies, and presents logical frameworks for understanding these dynamic molecular systems.

Introduction to this compound Tautomerism

This compound is a heterocyclic organic compound that exists in a dynamic equilibrium with its keto tautomers, primarily 2(5H)-furanone and 2(3H)-furanone. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the concurrent shift of a double bond. The position of this equilibrium is highly sensitive to environmental factors such as solvent, pH, and temperature, which has significant implications for the compound's chemical and biological behavior.[1]

The three principal tautomers in this system are:

-

2-Hydroxyfuran (enol form): An aromatic furan (B31954) ring substituted with a hydroxyl group.

-

2(5H)-Furanone (α,β-unsaturated lactone): A five-membered ring containing a ketone and an ether linkage, with the double bond between C3 and C4. Also referred to as the β-form.

-

2(3H)-Furanone (β,γ-unsaturated lactone): A five-membered ring with the double bond between C4 and C5. Also referred to as the α-form.

The interconversion between these forms, particularly the β- and α-furanones, is often facilitated by a 2-hydroxyfuran intermediate and can be catalyzed by acid or base.[2] Understanding the relative stabilities of these tautomers is paramount for predicting reaction outcomes and designing molecules with specific biological activities.

Relative Stability of Tautomers

The tautomeric equilibrium of this compound generally favors the keto forms over the enol form. The 2-hydroxyfuran tautomer is typically unstable and serves as a transient intermediate.[2] Among the keto forms, the 2(5H)-furanone (β-form) is generally considered to be the more stable tautomer due to the conjugation of the double bond with the carbonyl group.

While specific quantitative experimental data for the unsubstituted this compound equilibrium is scarce in the literature, studies on substituted furanones and general principles of organic chemistry provide a solid framework for understanding their relative stabilities. For instance, in the case of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, the keto-enol tautomerism is a critical factor in its racemization, with the rate being lowest in slightly acidic conditions (pH 4-5).[3]

Factors Influencing Tautomeric Equilibrium

Several factors can influence the position of the tautomeric equilibrium:

-

Solvent Polarity: The equilibrium between tautomers is highly dependent on the solvent.[1] Polar solvents may favor the more polar tautomer through hydrogen bonding and dipole-dipole interactions.

-

pH: The tautomerization process can be catalyzed by both acids and bases. The rate of interconversion and the dominant species at equilibrium can be significantly affected by the pH of the solution.[3] For example, under acidic or basic conditions, the racemization of chiral furanones via tautomerism is accelerated.[3]

-

Substitution: The presence of substituents on the furanone ring can dramatically alter the relative stabilities of the tautomers through electronic and steric effects.

-

Intramolecular Hydrogen Bonding: In substituted furanols, the formation of intramolecular hydrogen bonds can stabilize the enol form.

Quantitative Data on Tautomer Stability

| Tautomeric System | Method | Solvent/Phase | Most Stable Tautomer | ΔG (kcal/mol) relative to most stable | Reference |

| Formamide / Formimidic acid | Ab initio | Gas Phase | Formamide | 12 | [4] |

| 2-Pyridone / 2-Hydroxypyridine | Ab initio | Gas Phase | 2-Pyridone | 0.3 | [4] |

| 4-Pyridone / 4-Hydroxypyridine | Ab initio | Gas Phase | 4-Hydroxypyridine | 2.4 | [4] |

| 2-Thiouracil (B1096) Tautomers | Ab initio (MP2/6-31+G**) | Gas Phase | Dithione | 0.0 | [5] |

| Thiol-thione | 7.9 | [5] | |||

| Dithiol | 15.3 | [5] |

Note: This table provides examples from related systems to illustrate the magnitude of energy differences in tautomeric equilibria. The values are not directly applicable to this compound but serve as a reference.

Experimental Protocols for Tautomer Analysis

The study of this compound tautomerism relies heavily on spectroscopic methods that can distinguish between the different isomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying dynamic equilibria like tautomerism. By analyzing the chemical shifts, coupling constants, and signal intensities, the relative concentrations of the different tautomers can be determined.

Protocol for ¹H and ¹³C NMR Analysis of this compound Tautomers:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry 5 mm NMR tube.

-

The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the spectrometer to achieve optimal resolution and line shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

For quantitative analysis, ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between scans. A 90° pulse angle should be used.

-

Integrate the signals corresponding to unique protons of each tautomer to determine their relative molar ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The chemical shifts of the carbonyl and olefinic carbons are particularly informative for distinguishing between the 2(5H)- and 2(3H)-furanone tautomers.

-

-

2D NMR Acquisition (for structural confirmation):

-

Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign the proton and carbon signals for each tautomer.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., Mnova, TopSpin).

-

Calculate the mole fraction of each tautomer from the integrated areas of their respective signals in the quantitative ¹H NMR spectrum.

-

The equilibrium constant (Keq) can be calculated from the ratio of the concentrations of the products and reactants at equilibrium.

-

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in each tautomer.

Protocol for FTIR Analysis of this compound Tautomers:

-

Sample Preparation:

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For solid samples, a KBr pellet or a mull (e.g., Nujol) can be prepared.

-

For solution-phase studies, dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CS₂).

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the solvent or empty cell.

-

Acquire the sample spectrum and ratio it against the background.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for each tautomer:

-

2-Hydroxyfuran (enol): Broad O-H stretching band (around 3200-3600 cm⁻¹) and C=C stretching of the furan ring.

-

2(5H)-Furanone: C=O stretching of a conjugated lactone (typically around 1740-1770 cm⁻¹) and C=C stretching.

-

2(3H)-Furanone: C=O stretching of a non-conjugated lactone (typically around 1770-1800 cm⁻¹) and C=C stretching.

-

-

Computational Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities and properties of tautomers.

Protocol for DFT Calculations of this compound Tautomers:

-

Structure Optimization:

-

Build the initial 3D structures of the 2-hydroxyfuran, 2(5H)-furanone, and 2(3H)-furanone tautomers.

-

Perform geometry optimizations for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

-

Frequency Calculations:

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

-

Solvation Effects:

-

To model the tautomerism in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Perform geometry optimizations and frequency calculations in the presence of the chosen solvent.

-

-

Energy Calculations:

-

Calculate the Gibbs free energies (G) for each tautomer in the gas phase and in solution. The Gibbs free energy includes the electronic energy, ZPVE, and thermal corrections.

-

-

Data Analysis:

-

Determine the relative Gibbs free energies (ΔG) of the tautomers to predict their relative stabilities and the position of the equilibrium.

-

The equilibrium constant (Keq) can be calculated from the Gibbs free energy difference using the equation: ΔG = -RT ln(Keq).

-

Logical and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key relationships in this compound tautomerism.

Implications for Drug Development

The ability of a molecule to exist in multiple tautomeric forms has profound implications for drug discovery and development.[1] The different tautomers of a drug candidate can exhibit distinct:

-

Pharmacodynamics: Tautomers may have different three-dimensional shapes and electronic properties, leading to varied binding affinities for a biological target. The biologically active tautomer may be a minor component in aqueous solution.

-

Pharmacokinetics: Physicochemical properties such as solubility, lipophilicity (logP), and pKa can differ between tautomers, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Toxicity: Different tautomers may interact with off-target proteins, leading to unwanted side effects.

The 2(5H)-furanone scaffold is present in numerous natural products with a wide range of biological activities, including antimicrobial and anti-biofilm properties.[6] A thorough understanding of the tautomeric behavior of furanone-containing compounds is therefore essential for designing new therapeutic agents with improved efficacy and safety profiles.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry, with the equilibrium favoring the more stable conjugated 2(5H)-furanone form. While quantitative data for the parent compound is limited, a combination of spectroscopic and computational techniques provides a robust framework for studying this dynamic system. For researchers in drug development, a comprehensive understanding of the factors that govern furanone tautomerism is critical for the rational design and optimization of new therapeutic agents based on this important heterocyclic core. Future work should focus on obtaining precise experimental thermodynamic and kinetic data for the tautomerization of the parent this compound to better inform computational models and guide synthetic efforts.

References

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Furanone [chemeurope.com]

- 3. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. Ab initio study on tautomerism of 2-thiouracil in the gas phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Ubiquitous Furanones: A Technical Guide to the Natural Occurrence and Derivatives of 2-Furanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furanol and its derivatives, collectively known as furanones, are a diverse class of heterocyclic organic compounds found throughout the natural world. From the enticing aroma of ripe fruits and roasted coffee to the sophisticated chemical defense mechanisms of marine algae, furanones play a crucial role in a wide array of biological systems. Their diverse bioactivities, including antimicrobial, anti-inflammatory, and quorum sensing inhibitory properties, have made them a focal point for research in food science, medicine, and drug development. This technical guide provides an in-depth exploration of the natural occurrence of this compound derivatives, their biosynthesis, and their interactions with biological systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Natural Occurrence and Quantitative Data

Furanones are biosynthesized by a wide range of organisms, including plants, fungi, bacteria, and marine algae. Their presence significantly contributes to the flavor and aroma profiles of many foods and beverages. The following table summarizes the concentrations of various this compound derivatives found in different natural sources.

| Furanone Derivative | Natural Source | Concentration Range | Reference(s) |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®) | Fresh Tomato | 2 mg/kg | [1] |

| Roasted Coffee | ~30 ppm | [2] | |

| Strawberry | Varies significantly with ripening | [3] | |

| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone (Homofuranol) | Roasted Coffee | Present | [4] |

| Fermented Soy Sauce | Present | [5] | |

| 5-Methyl-4-hydroxy-3(2H)-furanone | Fresh Tomato | 10 mg/kg | |

| Halogenated Furanones | Red Algae (Delisea pulchra) | Surface concentrations sufficient for antifouling | [6] |

| 2(5H)-Furanone | Bacterial Cultures (Aeromonas hydrophila) | Effective biofilm inhibition at 0.2-1 mg/mL | [7] |

| Furan-2-carboxylic acid | Agar Powder | 0.75 ± 0.00 µg/g | [8] |

| 5-Hydroxymethylfurfural (5-HMFA) | Agar Powder | 0.58 ± 0.04 µg/g | [8] |

Biosynthesis of this compound Derivatives

The formation of this compound derivatives in nature occurs through two primary routes: enzymatic biosynthesis in living organisms and non-enzymatic chemical reactions, most notably the Maillard reaction during the heating of food.

Enzymatic Biosynthesis in Plants: The Case of HDMF in Strawberries

The biosynthesis of the key strawberry flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), has been partially elucidated. The pathway begins with D-fructose-1,6-diphosphate and proceeds through a series of enzymatic steps to form the intermediate 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). The final step involves the reduction of HMMF to HDMF, catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO)[9].

References

- 1. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Coffee furanone - Wikipedia [en.wikipedia.org]

- 3. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. Localisation and surface quantification of secondary metabolites in the red algae Delisea pulchra - ProQuest [proquest.com]

- 7. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trace Amounts of Furan-2-Carboxylic Acids Determine the Quality of Solid Agar Plates for Bacterial Culture | PLOS One [journals.plos.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Furanol: Properties, Synthesis, and Biological Significance

Introduction

2-Furanol, also known as furan-2-ol, is a heterocyclic organic compound with the molecular formula C4H4O2. It exists in a tautomeric equilibrium with its more stable lactone isomer, 2(5H)-furanone (also known as γ-crotonolactone). This dynamic relationship and the reactivity of the furanone ring system have positioned this compound and its derivatives as significant molecules in chemical synthesis and as possessing diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis methodologies, and its emerging roles in microbiology and drug development, tailored for researchers, scientists, and drug development professionals.

Core Concepts: CAS Number and Molecular Formula

The primary identifiers for this compound are crucial for database searches and regulatory purposes. It is important to distinguish the parent compound from its various substituted derivatives.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 22125-63-9[1][2] | C4H4O2[1] |

| 2(5H)-Furanone | 497-23-4 | C4H4O2 |

It is important to note that the name "this compound" is often used interchangeably with its more stable tautomer, 2(5H)-furanone, in the chemical literature. Additionally, a variety of derivatives exist, each with a unique CAS number and molecular formula, such as:

| Derivative Name | CAS Number | Molecular Formula |

| This compound, tetrahydro-2-methyl- | 7326-46-7 | C5H10O2 |

| This compound, tetrahydro-, 2-acetate | 1608-67-9 | C6H10O3[3] |

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key computed properties available from public databases.

| Property | Value |

| Molecular Weight | 84.07 g/mol [4] |

| Exact Mass | 84.021129 g/mol [4] |

| XLogP3 | 0.4[4] |

| Hydrogen Bond Donor Count | 1[4] |

| Hydrogen Bond Acceptor Count | 2[4] |

| Rotatable Bond Count | 0[4] |

| Topological Polar Surface Area | 29.5 Ų[4] |

| Heavy Atom Count | 6[4] |

| Formal Charge | 0[4] |

| Complexity | 72.5[4] |

Tautomerism of this compound

This compound exists in a tautomeric equilibrium with 2(5H)-furanone. The furanone form is thermodynamically more stable. This equilibrium is a key feature of its chemistry, influencing its reactivity and biological interactions. The interconversion can be catalyzed by acid or base.

Caption: Tautomeric equilibrium between this compound and 2(5H)-Furanone.

Experimental Protocols

Synthesis of 2-Furanones

A general and widely applicable method for the synthesis of furan-2(5H)-ones involves the oxidation of furfural (B47365).

Protocol: Oxidation of Furfural to 2(5H)-Furanone [5]

-

Reaction Setup: In a well-ventilated fume hood, prepare a solution of furfural in a suitable solvent.

-

Oxidation: Introduce an oxidizing agent to the solution. The choice of oxidant and reaction conditions (temperature, catalyst) is critical and can be optimized for yield and purity.

-

Work-up: Following the completion of the reaction (monitored by techniques such as TLC or GC-MS), the reaction mixture is subjected to a work-up procedure to isolate the crude product. This may involve extraction, washing, and drying of the organic phase.

-

Purification: The crude 2(5H)-furanone is then purified, typically by distillation or column chromatography, to yield the final product of desired purity.

Biological Activity Assay: Quorum Sensing Inhibition

The ability of 2(5H)-furanone and its derivatives to interfere with bacterial quorum sensing (QS) can be assessed using reporter strains.

Protocol: Violacein (B1683560) Inhibition Assay for Quorum Sensing [3]

-

Bacterial Strains: A common reporter strain is Chromobacterium violaceum (e.g., CV026), which produces the purple pigment violacein in response to N-acyl-homoserine lactone (AHL) signaling molecules.

-

Culture Preparation: Grow the reporter strain overnight in a suitable liquid medium (e.g., Luria-Bertani broth).

-

Assay Setup: In a 96-well microtiter plate, add fresh growth medium, the AHL signal molecule (e.g., C6-HSL), and varying concentrations of the 2(5H)-furanone test compound.

-

Inoculation and Incubation: Inoculate each well with the overnight culture of the reporter strain. Incubate the plate at an appropriate temperature (e.g., 30°C) with shaking for a specified period (e.g., 18-24 hours).

-

Quantification: Measure the inhibition of violacein production. This can be done qualitatively by visual inspection or quantitatively by lysing the cells, extracting the violacein pigment, and measuring its absorbance at a specific wavelength (e.g., 585 nm).

Applications in Drug Development and Research

The furanone scaffold is of significant interest to medicinal chemists due to its presence in a wide array of biologically active natural products and its utility as a versatile synthetic intermediate.

Antimicrobial and Anti-Biofilm Activity

2(5H)-Furanones, particularly halogenated derivatives, have demonstrated potent inhibition of quorum sensing in various pathogenic bacteria.[6] Quorum sensing is a cell-to-cell communication mechanism that regulates virulence and biofilm formation. By interfering with these signaling pathways, furanones can act as anti-virulence agents, potentially mitigating the development of antibiotic resistance.

Anti-inflammatory and Anticancer Potential

Derivatives of 2-furanone have been synthesized and evaluated for their anti-inflammatory and anticancer activities.[7][8] These compounds have shown the ability to inhibit key inflammatory enzymes and exhibit cytotoxicity against various cancer cell lines. The furanone ring often serves as a crucial pharmacophore for these activities.

Signaling Pathways

Recent research has implicated 2(5H)-furanones as signaling molecules in bacteria. In Lactobacillus helveticus, the release of specific 2(5H)-furanones in response to environmental stress has been linked to the induction of autolysis.

Caption: Proposed signaling pathway for 2(5H)-furanone-induced autolysis in L. helveticus.

This proposed pathway highlights the role of 2(5H)-furanones as extracellular signals that can trigger a physiological response in a bacterial population.[4][9][10] The release of these molecules under stress conditions leads to the production of autolysins in neighboring cells, ultimately resulting in cell lysis. This mechanism is thought to play a role in cheese ripening processes where L. helveticus is used as a starter culture.

Conclusion

This compound, through its tautomeric equilibrium with 2(5H)-furanone, represents a versatile and biologically significant class of heterocyclic compounds. Its straightforward synthesis and the diverse reactivity of the furanone ring make it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. The discovery of its role as a signaling molecule in bacteria opens up new avenues for understanding and manipulating microbial physiology. Further research into the specific molecular targets and mechanisms of action of this compound and its derivatives will undoubtedly continue to fuel innovation in drug discovery and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Furanone [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. Two 2[5H]-Furanones as Possible Signaling Molecules in Lactobacillus helveticus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Furanone - Wikipedia [en.wikipedia.org]

- 6. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two 2[5H]-furanones as possible signaling molecules in Lactobacillus helveticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Biological activities of substituted furanols

An In-depth Technical Guide to the Biological Activities of Substituted Furanols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities of substituted furanols, a class of heterocyclic compounds demonstrating significant potential in various therapeutic areas. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Furanols, and their derivatives such as furanones and butenolides, are five-membered heterocyclic organic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4] The versatility of the furan (B31954) scaffold allows for a variety of substitutions, leading to a diverse range of pharmacological properties including antimicrobial, anti-inflammatory, and antitumor effects.[2][4][5] This guide will delve into the key biological activities of substituted furanols, presenting quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Antimicrobial and Quorum Sensing Inhibition Activities

Substituted furanols, particularly halogenated furanones, have demonstrated potent antimicrobial and antibiofilm activities.[6] These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6][7][8] A significant mechanism underlying their antimicrobial efficacy is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.[6][9][10][11][12]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values for selected furanone derivatives against various bacterial strains.

| Compound | Target Organism | Strain | MIC (µg/mL) | Reference |

| Furanone Derivative F105 | Staphylococcus aureus | ATCC 29213 (MSSA) | 10 | [7] |

| Staphylococcus aureus | ATCC 43300 (MRSA) | 20 | [7] | |

| Staphylococcus aureus, S. epidermidis, B. cereus, B. subtilis, M. luteus | 8-16 | [8] | ||

| Furanone Derivative F131 | Staphylococcus aureus | ATCC 29213 (MSSA) | 8-16 | [7] |

| Staphylococcus aureus and C. albicans biofilms | 8-16 | [13] | ||

| Furan-1,3,4-oxadiazole derivative 2l | Staphylococcus aureus | 15 | [14] | |

| Escherichia coli | 15 | [14] | ||

| Mycobacterium tuberculosis H37Rv | 3.13 | [14] |

Quorum Sensing Inhibition

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: The test compound is serially diluted in CAMHB in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway: Quorum Sensing Inhibition by Furanones

Caption: Competitive inhibition of AHL binding to its receptor by furanones.

Anti-inflammatory Activity

Furan derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including antioxidant activity and the inhibition of key inflammatory enzymes.[9][16][17]

Mechanisms of Anti-inflammatory Action

-

Antioxidant Activity: Furanones are potent scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation.[9] Certain furan derivatives also exhibit free radical scavenging activity.[18]

-

Enzyme Inhibition: Substituted furanones have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of inflammation.[19]

-

Gene Regulation: Some furan compounds can downregulate the expression of pro-inflammatory genes.[9]

-

Signaling Pathway Modulation: Furan derivatives can exert their anti-inflammatory effects by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for one week.

-

Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: MAPK Pathway Modulation

Caption: Inhibition of the p38 MAPK signaling cascade by substituted furanols.

Antitumor Activity

A variety of substituted furanols, including butenolides and their derivatives, have demonstrated significant antitumor activity against a range of human cancer cell lines.[20][21][22]

Quantitative Antitumor Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for selected furanol derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Butenolide-dithiocarbamate I-14 | Various human cancer cell lines | < 30 | [20][22] |

| γ-(triazolyl ethylidene)butenolide 25 | MCF-7 (Breast cancer) | 11.3 | [23] |

| Butenolide 4 | PANC-1 (Pancreatic cancer) | Not specified, but induces G2/M and S phase arrest | [21] |

| Butenolide 6 | PANC-1 (Pancreatic cancer) | Not specified, but induces S phase arrest | [21] |

| Cochinolide | MCF-7 (Breast cancer) | 12.8 | [22] |

Mechanisms of Antitumor Action

-

Cell Cycle Arrest: Certain butenolide derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the S and/or G2/M phases.[21]

-

Induction of Apoptosis: Some furanol compounds trigger programmed cell death (apoptosis) in cancer cells, characterized by morphological changes such as cell shrinkage and apoptotic body formation.[21]

-

ROS Generation: The anticancer activity of some γ-(triazolyl ethylidene)butenolides is attributed to the generation of reactive oxygen species (ROS), which leads to the activation of p38 and subsequent apoptosis.[23]

-

Interaction with Nucleophilic Sites: Some butenolide derivatives exert their anticancer effects by interacting with nucleophilic sites within the cell.[24]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Logical Relationship: Furanol-Induced Apoptosis

Caption: Mechanisms of furanol-induced anticancer activity.

Conclusion and Future Directions

Substituted furanols represent a promising class of compounds with a broad range of biological activities. The data and methodologies presented in this guide highlight their potential as antimicrobial, anti-inflammatory, and antitumor agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action for these compounds to facilitate the design of more potent and selective derivatives. Further in vivo studies are also necessary to validate their therapeutic potential and assess their safety profiles for clinical applications. The versatility of the furan scaffold continues to offer exciting opportunities for the development of novel therapeutics.

References

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]

- 16. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules | MDPI [mdpi.com]

- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and in vitro antitumor activity of new butenolide-containing dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Butenolides from a marine-derived fungus Aspergillus terreus with antitumor activities against pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and anticancer activity of γ-(triazolyl ethylidene)butenolides and polyfunctional pyrrolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. WO1999052888A1 - Butenolide derivatives as anti-cancer agents - Google Patents [patents.google.com]

Keto-Enol Tautomerism in Hydroxyfurans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyfurans are a class of heterocyclic compounds characterized by a furan (B31954) ring bearing a hydroxyl group. This structural motif gives rise to a fascinating and crucial chemical phenomenon: keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, and in the case of hydroxyfurans, this equilibrium exists between a β-hydroxy-α,β-unsaturated carbonyl system (the enol form) and a β-dicarbonyl system (the keto form). The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity, pH, and temperature, as well as the nature of substituents on the furan ring.

The ability of hydroxyfurans to exist in different tautomeric forms has profound implications for their chemical reactivity, physical properties, and biological activity. For researchers in drug development, a thorough understanding of the tautomeric behavior of hydroxyfuran-containing molecules is paramount. The specific tautomer present can dictate the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution, thereby influencing its interaction with biological targets such as enzymes and receptors. This guide provides a comprehensive technical overview of keto-enol tautomerism in hydroxyfurans, including quantitative data, detailed experimental protocols, and the implications for drug design and development.

Quantitative Analysis of Tautomeric Equilibria

The position of the keto-enol equilibrium is a critical parameter in characterizing hydroxyfurans. It is quantitatively described by the equilibrium constant (Keq), which is the ratio of the enol tautomer to the keto tautomer at equilibrium. The thermodynamic parameters of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide further insight into the spontaneity and energetic drivers of the tautomerization process.

pH-Dependent Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol)

4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol, is a well-studied hydroxyfuran that exhibits significant pH-dependent tautomerism. This tautomerism is directly linked to its rate of racemization. The stability of the tautomers and the rate of their interconversion are minimized in a slightly acidic environment.

| pH | Tautomerism and Racemization Rate | Quantitative Observation |

| < 2 | Catalyzed | Increased rate of interconversion and racemization.[1] |

| 4 - 5 | Lowest | The molecule is most stable in this pH range, with minimal tautomerization.[1] |

| > 7 | Catalyzed | Significant increase in the rate of tautomerism and racemization.[1] |

| 7.2 | Approximately 50% proton exchange at C2 with deuteron (B1233211) in 1 hour | This indicates a rapid equilibrium at physiological pH.[1] |

Table 1: Influence of pH on the tautomerism and racemization of 4-hydroxy-2,5-dimethyl-3(2H)-furanone.

Solvent Effects on Tautomeric Equilibrium

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form of hydroxyfurans. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. While comprehensive quantitative data for a wide range of hydroxyfurans across various solvents is dispersed in the literature, the general trend observed for β-dicarbonyl compounds provides a useful framework.

| Solvent Polarity | Predominant Tautomer (General Trend) | Rationale |

| Non-polar | Enol | In non-polar solvents, the enol form is often stabilized by the formation of an intramolecular hydrogen bond, which is a favorable low-energy conformation. |

| Polar Aprotic | Keto | Polar aprotic solvents can disrupt the intramolecular hydrogen bond of the enol form and stabilize the typically more polar keto form. |

| Polar Protic | Keto | Polar protic solvents can form intermolecular hydrogen bonds with both the keto and enol forms, but often stabilize the keto form to a greater extent due to its generally larger dipole moment. |

Table 2: General influence of solvent polarity on the keto-enol equilibrium of β-dicarbonyl systems, applicable to hydroxyfurans.

Experimental Protocols for Tautomer Analysis

A variety of analytical techniques are employed to study the keto-enol tautomerism of hydroxyfurans. Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and computational modeling are the most powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the qualitative and quantitative analysis of tautomeric mixtures in solution. The interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Detailed Protocol for ¹H and ¹³C NMR Analysis of Hydroxyfuran Tautomers:

-

Sample Preparation:

-

Dissolve 5-10 mg of the hydroxyfuran sample in 0.5-0.7 mL of a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, D₂O with appropriate buffer). The choice of solvent is critical as it will influence the tautomeric equilibrium.

-

For quantitative analysis, add a known amount of an internal standard that does not interfere with the signals of the tautomers.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Shim the magnet to obtain optimal field homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

For quantitative measurements, ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the protons of interest) to allow for full relaxation of the nuclei between pulses, which is crucial for accurate integration.

-

Integrate the signals corresponding to unique protons of the keto and enol forms. For example, the vinylic proton of the enol and the α-protons of the keto form often have distinct chemical shifts.

-

The ratio of the integrals, normalized for the number of protons each signal represents, gives the molar ratio of the tautomers.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will provide sharp singlets for each carbon atom.

-

The chemical shifts of the carbonyl carbons and the carbons of the C=C double bond are particularly diagnostic for distinguishing between the keto and enol forms.

-

-

2D NMR Experiments (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within each tautomer.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning the carbon skeleton of each tautomer.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying conjugated systems. The keto and enol forms of hydroxyfurans have different chromophores and thus exhibit distinct absorption maxima (λmax).

Detailed Protocol for UV-Vis Analysis of Hydroxyfuran Tautomers:

-

Sample Preparation:

-

Prepare a dilute solution of the hydroxyfuran in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or buffered aqueous solutions). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0 absorbance units.

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the blank solution in both the sample and reference cuvettes.

-

-

Spectrum Acquisition:

-

Place the sample solution in the sample cuvette and the blank in the reference cuvette.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the λmax for each tautomer. The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the keto form.

-

-

Data Analysis:

-

The relative intensities of the absorption bands corresponding to the keto and enol forms can be used to estimate the tautomeric ratio. However, this requires knowledge of the molar absorptivity (ε) of each tautomer, which may need to be determined independently or estimated from model compounds.

-

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Typical Protocol for DFT Calculations of Hydroxyfuran Tautomers:

-

Structure Building:

-

Construct the 3D structures of both the keto and enol tautomers using a molecular modeling software.

-

-

Geometry Optimization:

-

Perform a geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This will find the lowest energy conformation for each tautomer.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

-

The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Energy Calculation:

-

The relative energies of the tautomers can be calculated from the difference in their total electronic energies or, more accurately, their Gibbs free energies.

-

Solvation effects can be included using a continuum solvation model (e.g., PCM, SMD) to better represent the situation in solution.

-

-

Spectral Prediction:

-

NMR chemical shifts and UV-Vis absorption spectra can be calculated to aid in the assignment of experimental data.

-

Visualization of Tautomerism and its Implications

Keto-Enol Tautomerism of a Generic Hydroxyfuran

References

The Pivotal Role of 2-Furanol as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furanol, also known as 2-hydroxyfuran, is a heterocyclic organic compound that holds significant importance as a versatile chemical intermediate. Its structure, characterized by a five-membered furan (B31954) ring bearing a hydroxyl group at the 2-position, allows it to exist in a tautomeric equilibrium with 2(5H)-furanone. This dynamic relationship, coupled with the inherent reactivity of the furan moiety, makes this compound a valuable precursor in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and flavor compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a particular focus on its applications as a strategic building block in organic synthesis and drug development.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₂ | [1][2] |

| Molecular Weight | 84.07 g/mol | [1][2] |

| CAS Number | 22125-63-9 | [1][2] |

| Boiling Point | 166.5 ± 8.0 °C at 760 mmHg (Predicted for tetrahydro-5-methyl derivative) | [3] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted for tetrahydro-5-methyl derivative) | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Data not explicitly available in search results. | |

| ¹³C NMR | Data not explicitly available in search results. | |

| IR Spectroscopy | Data not explicitly available in search results. | |

| Mass Spectrometry | Data available for tetrahydro-2-methyl- derivative. | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, each with its own advantages and limitations. A prominent method involves the ipso-hydroxylation of furan-2-boronic acid derivatives.

Synthesis via Ipso-hydroxylation of Arylboronic Acids

A high-yielding and chemoselective method for the synthesis of this compound involves the zinc oxide nanoparticle-catalyzed ipso-hydroxylation of a corresponding arylboronic acid in the presence of hydrogen peroxide.[1]

Experimental Protocol:

-

Materials: Arylboronic acid (1 mmol), 30% aqueous hydrogen peroxide (0.2 mL), ZnO nanocatalyst (5 mol%), water (2 mL), diethyl ether, brine, anhydrous sodium sulfate.[1]

-

Procedure:

-

In a 50 mL round-bottomed flask, a mixture of the arylboronic acid, hydrogen peroxide, and ZnO nanocatalyst in water is stirred at room temperature under aerobic conditions.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL).[1]

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure using a rotary evaporator.[1]

-

The crude product is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate, 9:1) to afford the desired this compound.[1]

-

-

Yield: 92%.[1]

-

Characterization: The product is identified by ¹H NMR and ¹³C NMR spectroscopy.[1]

Reactivity and Role as a Chemical Intermediate

The chemical utility of this compound is largely defined by its tautomeric equilibrium with 2(5H)-furanone (a butenolide) and the reactivity of both forms. This equilibrium is a critical consideration in its application as a synthetic intermediate.

Tautomerism of this compound

This compound exists in a dynamic equilibrium with its more stable tautomer, 2(5H)-furanone. This keto-enol-like tautomerism is fundamental to its reactivity, allowing it to react as either the aromatic hydroxy-furan or the unsaturated lactone. The equilibrium can be influenced by solvent, pH, and temperature.

Reactions as a Nucleophile and Electrophile

The hydroxyl group of this compound allows it to act as a nucleophile in reactions such as esterification and etherification. Conversely, the electron-rich furan ring can undergo electrophilic aromatic substitution. In its 2(5H)-furanone form, the molecule possesses an electrophilic center at the carbonyl carbon and is susceptible to conjugate addition at the β-carbon of the α,β-unsaturated lactone system.

Applications in Drug Development and Synthesis

The furanone core, readily accessible from this compound, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.

Precursor to Biologically Active Furanone Derivatives

2-Furanone derivatives have been extensively studied for their anti-inflammatory, anticancer, and antimicrobial properties.[5][6] The synthesis of these derivatives often involves the modification of the furanone ring, which can be conceptually derived from this compound. For instance, 2-furanones can be converted to other biologically active heterocyclic compounds like pyrrolones and pyridazinones.[6]

Role in the Synthesis of Antiviral and Antibacterial Compounds

2-Furyl methanol, a reduction product of a this compound tautomer's precursor (furfural), serves as an important intermediate in the synthesis of various antiviral, antibacterial, and antifungal compounds.[7] This highlights the potential of the this compound scaffold as a starting point for the synthesis of a diverse range of therapeutic agents.

While direct, detailed examples of blockbuster drugs synthesized from this compound as a key intermediate are not prevalent in the readily available literature, the frequent appearance of the furanone moiety in bioactive molecules underscores the importance of understanding the chemistry of its 2-hydroxyfuran tautomer.

Conclusion

This compound, through its tautomeric relationship with 2(5H)-furanone, represents a versatile and valuable intermediate in organic synthesis. Its ability to act as both a nucleophile and an electrophile, combined with the biological significance of the furanone scaffold, makes it a compound of considerable interest to researchers in drug discovery and development. While detailed spectroscopic and a wider range of synthetic protocols for this compound itself would further enhance its utility, the existing knowledge of its chemistry provides a solid foundation for its application in the synthesis of novel and complex molecular architectures with potential therapeutic applications. Further exploration into the reactivity of this compound and its direct incorporation into drug synthesis pipelines is a promising area for future research.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C4H4O2 | CID 179383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound, tetrahydro-2-methyl- [webbook.nist.gov]

- 5. Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Furanol from Furfural: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-furanol and its tautomeric forms from furfural (B47365), a renewable biomass-derived feedstock, is a significant area of research in green chemistry and sustainable synthesis. This compound, which exists in equilibrium with its more stable keto tautomer, 2(3H)-furanone, and its isomer 2(5H)-furanone, serves as a valuable building block for the synthesis of various pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for the synthesis of furanone derivatives from furfural, with a focus on the formation of 2(5H)-furanone, the most readily accessible isomer, and discusses its relationship to the desired this compound.

The direct synthesis of this compound from furfural is challenging due to the thermodynamic stability of its isomer, 2(5H)-furanone. The most prevalent and well-documented synthetic route involves the oxidation of furfural, which primarily yields 2(5H)-furanone through a Baeyer-Villiger-type oxidation mechanism.[1] This process involves the insertion of an oxygen atom into the furan (B31954) ring adjacent to the carbonyl group, leading to the formation of the lactone.[1]

Chemical Pathway and Isomerism

The conversion of furfural to furanone isomers and the subsequent tautomerism to this compound can be visualized as a multi-step conceptual pathway. The initial and most feasible step is the oxidation of furfural to the thermodynamically stable 2(5H)-furanone.[1] This isomer can potentially undergo isomerization to the less stable 2(3H)-furanone, which is the keto form of this compound.[2] The final step is the tautomerization of 2(3H)-furanone to its enol form, this compound. This isomerization is often catalyzed by acidic or basic conditions.[2]

Caption: Synthetic pathway from furfural to furanone isomers and this compound.

Comparative Data of Oxidation Protocols for 2(5H)-Furanone Synthesis

The following table summarizes quantitative data from various methods for the oxidation of furfural to 2(5H)-furanone, providing a clear comparison of their efficacy under different reaction conditions.

| Catalyst | Oxidizing Agent | Solvent(s) | Temperature (°C) | Time (h) | Furfural Conversion (%) | 2(5H)-Furanone Yield (%) | Reference |

| Trifluoroacetic acid (TFA) | 30% H₂O₂ | None | Room Temp | 1 | >95 | 52 (isolated) | [3] |

| Formic acid | H₂O₂ | 1,2-dichloroethane/water | 60 | 4 | ~100 | 60-62 | [4][5] |

| CuMoO₄ | Peroxymonosulfate (PMS) | Acetonitrile | 80 | 4 | 99 | 66 | [6] |

| H₅PV₂Mo₁₀O₄₀ / Cu(CF₃SO₃)₂ | O₂ (aerobic) | Acetic acid | 120 | 6 | ~100 | 7.5 (as 5-acetoxyl-2(5H)-furanone) | [7] |